1-Acetylcyclopropanecarboxylic acid

描述

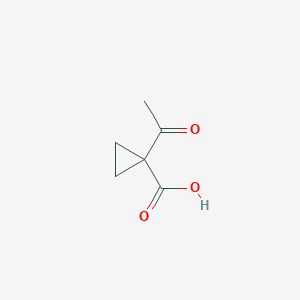

Structure

3D Structure

属性

IUPAC Name |

1-acetylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYLBIVCRZUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557301 | |

| Record name | 1-Acetylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56172-71-5 | |

| Record name | 1-Acetylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Acetylcyclopropanecarboxylic Acid and Its Chemical Transformations

Direct Synthesis Approaches to the 1-Acetylcyclopropanecarboxylic Acid Core Structure

The direct synthesis of the this compound framework can be achieved through several convergent strategies. These methods often involve the formation of a cyclopropane (B1198618) ring with the requisite functional groups or their immediate precursors already in place.

Cyclopropanation Reactions in the Formation of this compound Precursors

Cyclopropanation reactions are a cornerstone in the synthesis of three-membered rings. These reactions typically involve the addition of a carbene or carbenoid to an alkene. libretexts.org For the synthesis of precursors to this compound, this approach necessitates the use of appropriately substituted alkenes and carbene sources.

The decomposition of diazo compounds in the presence of transition metal catalysts is a powerful method for generating metal carbene intermediates, which then react with alkenes to form cyclopropanes. wikipedia.orgrsc.org Rhodium and copper complexes are commonly employed for this purpose, facilitating the transfer of a carbene fragment to a double bond. wikipedia.org In the context of synthesizing this compound precursors, a key strategy involves the reaction of an alkene bearing an ester or a related carboxylate-equivalent group with a diazo compound that can deliver the acetyl group or a precursor to it.

The scope of the alkene component is generally broad, accommodating electron-rich, neutral, and electron-poor olefins. wikipedia.org For instance, an acrylate (B77674) ester could serve as the alkene partner. The reaction of such an alkene with a suitable diazo compound under transition metal catalysis would generate the desired substituted cyclopropane. The stereochemistry of the starting alkene is often retained in the cyclopropane product. wikipedia.org

Recent advancements have also explored biocatalytic approaches. For example, myoglobin (B1173299) variants have been used to catalyze the cyclopropanation of styrene (B11656) derivatives with ethyl α-diazopyruvate, yielding α-cyclopropylpyruvates with high enantioselectivity. nih.gov This highlights the potential for enzymatic methods to afford chiral building blocks.

An alternative to carbene addition is the formation of the cyclopropane ring through intramolecular cyclization, often referred to as ring-closing reactions. A prominent example is the Michael-initiated ring closure (MIRC) reaction. rsc.orgrsc.org This method involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring. rsc.org Organocatalysts can be employed to facilitate enantioselective MIRC reactions, providing access to chiral cyclopropane derivatives under mild, metal-free conditions. rsc.org

For the synthesis of this compound precursors, one could envision a scenario where a substrate containing both a Michael acceptor and a suitable leaving group is treated with a nucleophile. The initial Michael addition would be followed by an intramolecular nucleophilic substitution to close the ring. For example, the reaction of ethyl acetoacetate (B1235776) with 1,2-dibromoethane (B42909) can lead to the formation of this compound. orgsyn.org

Functionalization of Cyclopropane Carboxylic Acid Precursors to Install the Acetyl Moiety

Another major pathway to this compound involves starting with a pre-formed cyclopropane ring that already contains a carboxylic acid or ester group and then introducing the acetyl group. This approach separates the construction of the cyclopropane ring from the installation of the second functional group.

One common precursor is cyclopropanecarboxylic acid itself or its esters. The synthesis of cyclopropanecarboxylic acid can be achieved through various methods, including the hydrolysis of cyclopropyl (B3062369) cyanide, which can be formed from the reaction of γ-chlorobutyronitrile with sodium hydroxide. orgsyn.orgorganicchemistrytutor.com Alternatively, malonic ester synthesis using 1,2-dibromoethane followed by hydrolysis and decarboxylation provides another route. youtube.com

Once the cyclopropanecarboxylic acid or its ester is obtained, standard organic transformations can be employed to install the acetyl group. This could involve, for example, the conversion of the carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation-type reaction if an appropriate aromatic precursor were used, or more commonly, reaction with an organometallic reagent such as a Gilman cuprate (B13416276) (lithium dimethylcuprate) to form the ketone. Another possibility is the reaction of a cyclopropyl-Grignard reagent with an acetylating agent.

A documented method involves the use of ethyl acetoacetate in a reaction that directly leads to the formation of this compound. orgsyn.org This suggests a one-pot functionalization and cyclization process.

Homologation Reactions and their Potential for Accessing this compound Skeletons

Homologation reactions, which extend a carbon chain by one or more methylene (B1212753) units, offer a conceptual, though less direct, route to the this compound skeleton. uniroma1.itwikipedia.org A classic example is the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homologue. wikipedia.org

Starting from a suitable cyclopropane precursor, one could envision a sequence of reactions involving homologation to build the acetyl group. For instance, if one were to start with 1-methylcyclopropanecarboxylic acid, a homologation reaction could potentially be used to insert a carbonyl group. However, this is a more complex and less common approach compared to the more direct methods described above. More recent developments have focused on the one-carbon homologation of unmodified carboxylic acids using photoredox catalysis, which could offer new avenues for constructing such structures. nih.gov

Advanced Derivatization Strategies of this compound

The presence of both a ketone and a carboxylic acid on a strained cyclopropane ring makes this compound a versatile building block for further chemical transformations. Derivatization can occur at the carboxylic acid, the ketone, or involve the cyclopropane ring itself.

The carboxylic acid group can be readily transformed into a variety of other functional groups. Standard derivatization techniques include conversion to esters, amides, or acid halides. researchgate.net These transformations allow for the coupling of the cyclopropane moiety to other molecules, for instance, in the synthesis of pharmaceuticals or agrochemicals. Derivatization is also a common strategy to improve the analytical detection of carboxylic acids, for example, by introducing a chromophore or a fluorophore. researchgate.netnih.gov

The ketone functionality can undergo a wide range of reactions typical of carbonyl compounds. These include reduction to the corresponding alcohol, reductive amination to form amines, and addition of organometallic reagents to create tertiary alcohols. The ketone can also be a handle for the formation of heterocycles.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These transformations include esterification, amidation, and conversion to more reactive acid halides.

Esterification Protocols for the Synthesis of this compound Esters

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For this compound, several methods can be employed, with the choice often depending on the desired ester and the scale of the reaction.

One of the most common and mild methods is the Steglich esterification , which utilizes a carbodiimide (B86325), typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org This method is advantageous as it proceeds under mild conditions and can be used to synthesize a wide variety of esters, including those from sterically hindered alcohols. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. organic-chemistry.org

Table 1: Representative Conditions for Steglich Esterification

| Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| Carboxylic Acid, Alcohol, DCC, DMAP (catalytic) | Dichloromethane (CH2Cl2) | 0 °C to Room Temp | 1-4 hours | Good to Excellent |

Another classical approach is the Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.org While effective, the harsh acidic conditions of the Fischer esterification may not be suitable for substrates sensitive to strong acids.

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond from this compound and an amine is a crucial transformation, particularly in the synthesis of biologically active molecules and peptidomimetics. Direct reaction of a carboxylic acid and an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid.

A wide array of peptide coupling reagents have been developed to facilitate efficient amide bond formation with minimal side reactions, such as racemization. bachem.com Similar to esterification, carbodiimides like DCC and its water-soluble analogue, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed. peptide.com The reaction mechanism is analogous to the Steglich esterification, where the carbodiimide activates the carboxylic acid. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve coupling efficiency. peptide.com

More advanced uronium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), offer rapid and high-yielding amide bond formation. peptide.com These reagents react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine.

Table 2: Common Peptide Coupling Reagents and Conditions

| Coupling Reagent | Additive (optional) | Base | Solvent | Typical Yield |

| DCC or EDC | HOBt or HOAt | DIPEA or NMM | DMF or CH2Cl2 | High |

| HBTU or HCTU | - | DIPEA or NMM | DMF or CH2Cl2 | Very High |

| COMU | - | DIPEA | Aqueous Micellar | High |

More recently, methods utilizing titanium tetrachloride (TiCl₄) have been reported for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. libretexts.org

Formation of Acid Halides (e.g., Acid Chlorides) from this compound for Enhanced Reactivity

For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. Acid chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

The most common reagent for the synthesis of acid chlorides from carboxylic acids is **thionyl chloride (SOCl₂) **. masterorganicchemistry.comyoutube.com The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. youtube.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group. Subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org

Table 3: Reagents for the Formation of Acid Chlorides

| Reagent | Byproducts | Conditions |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent (e.g., toluene), often with gentle heating |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., CH₂Cl₂), often with a catalytic amount of DMF |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl(g) | Inert solvent |

Oxalyl chloride is another effective reagent for this transformation and is often preferred for smaller-scale reactions due to the formation of only gaseous byproducts. adichemistry.com

Transformations at the Acetyl Group

The acetyl group of this compound provides another handle for chemical modification, allowing for transformations at the ketone moiety and the adjacent α-carbon.

Reduction Chemistry of the Ketone Moiety

The ketone functionality of the acetyl group can be reduced to a secondary alcohol. The choice of reducing agent is crucial, especially considering the presence of the carboxylic acid group, which can also be reduced under certain conditions.

For the selective reduction of the ketone in the presence of the carboxylic acid, sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice. youtube.comrsc.org It is a mild reducing agent that typically does not reduce carboxylic acids. rsc.org The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol.

Table 4: Common Reducing Agents for Ketones

| Reducing Agent | Reactivity | Selectivity |

| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces most carbonyl compounds, including carboxylic acids |

| Diisobutylaluminium Hydride (DIBAL-H) | Strong | Can be used for partial reduction of esters to aldehydes |

In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid. Therefore, for the selective transformation of the acetyl group, milder conditions are necessary.

Alpha-Functionalization and Condensation Reactions of the Acetyl Group

The α-carbon of the acetyl group is acidic and can be deprotonated to form an enolate, which can then participate in a variety of reactions.

Alpha-halogenation of the acetyl group can be achieved under either acidic or basic conditions. libretexts.orgpressbooks.pub Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. libretexts.org In contrast, under basic conditions, the more acidic α-proton of the halogenated product leads to polyhalogenation. pressbooks.pub This can be synthetically useful in the haloform reaction , where a methyl ketone is treated with excess base and halogen to yield a carboxylate and a haloform (CHX₃). libretexts.org

Aldol condensation is another important reaction involving the enolate of the acetyl group. wikipedia.orglibretexts.org In a self-condensation, the enolate of one molecule of this compound could, in principle, add to the ketone of another molecule. However, crossed-aldol condensations with other aldehydes or ketones that cannot enolize are more synthetically useful to avoid a mixture of products. wikipedia.org The reaction is typically catalyzed by a base or an acid and leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. libretexts.org

Modifications and Functionalization of the Cyclopropane Ring

The strained three-membered ring of cyclopropane derivatives is a versatile functional group, offering unique pathways for molecular elaboration. The reactivity of the cyclopropane ring in this compound is significantly influenced by the presence of the electron-withdrawing acetyl and carboxylic acid groups. These substituents activate the ring for specific types of transformations, enabling a range of modifications and functionalizations that are central to the synthesis of more complex molecular architectures.

Nucleophilic and Electrophilic Substitutions on the Cyclopropane Ring

The cyclopropane ring exhibits dual reactivity, behaving similarly to a carbon-carbon double bond in some respects, yet also possessing significant σ-bond character that allows for unique transformations. dalalinstitute.com Its high ring strain (approximately 115 kJ/mol) is a thermodynamic driving force for ring-opening reactions. researchgate.netnih.gov

Nucleophilic Attack:

The presence of electron-withdrawing groups, such as the acetyl and carboxyl moieties in this compound, renders the cyclopropane ring "electrophilic." researchgate.netbohrium.com This electronic feature makes the ring susceptible to attack by nucleophiles. The reaction typically proceeds via a ring-opening mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. nih.gov This process is analogous to a Michael addition, but it results in a 1,3-difunctionalized open-chain product instead of a 1,4-adduct. nih.gov

Cyclopropanes bearing an electron-accepting group are potent σ-electrophiles that undergo polar reactions with nucleophiles to yield methylene-extended adducts. nih.gov For instance, strong nucleophiles like thiophenolates have been shown to react regioselectively with substituted electrophilic cyclopropanes. researchgate.net The attack is directed by the polarization of the C-C bonds, affording specific ring-opened products. researchgate.netbohrium.com

Electrophilic Attack:

Conversely, the cyclopropane ring can also react as a nucleophile in the presence of strong electrophiles. dalalinstitute.com Similar to an alkene, the ring can be attacked by electrophiles like protons (H+), halonium ions (Br+, Cl+), or mercuric ions (Hg2+). dalalinstitute.com This attack can proceed through several mechanistic pathways, including the formation of a corner-protonated or edge-protonated cyclopropane intermediate. dalalinstitute.com The subsequent reaction with a nucleophile results in an open-chain addition product. The regioselectivity of this electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule. dalalinstitute.com For example, studies on the acid-catalyzed cleavage of phenylcyclopropanone acetals show evidence for mechanisms involving rate-determining protonation of the cyclopropane ring. marquette.edu

| Reaction Type | Attacking Species | Nature of Cyclopropane Ring | Typical Outcome |

| Nucleophilic Addition | Nucleophiles (e.g., Nu⁻) | Electrophilic (due to electron-withdrawing groups) | Ring-opening to form 1,3-difunctionalized products |

| Electrophilic Addition | Electrophiles (e.g., E⁺) | Nucleophilic | Ring-opening to form addition products |

Stereoselective Syntheses of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. Creating chiral analogues of this compound involves controlling the three-dimensional arrangement of atoms, which is crucial for applications in medicinal chemistry and materials science.

A prominent strategy for achieving high enantioselectivity is the use of chiral catalysts, such as Brønsted acids. nih.govnih.gov Chiral phosphoric acids, for example, have emerged as powerful catalysts for a variety of transformations, including aldehyde additions to unsaturated organoboronates, with excellent enantioselectivities. nih.gov These catalysts function by creating a chiral environment around the reactants, directing the approach of the reagents to favor the formation of one enantiomer over the other.

This principle can be applied to the synthesis of chiral analogues of this compound. For instance, a synthetic route could involve the reaction of a prochiral precursor with a suitable reagent in the presence of a chiral Brønsted acid. The catalyst would coordinate with the substrate, influencing the facial selectivity of the reaction and leading to the desired chiral cyclopropane derivative. By carefully selecting the catalyst and reaction conditions, it is possible to obtain products with high enantiopurity. nih.govnih.gov The development of such methods provides access to stereochemically defined building blocks for the synthesis of complex target molecules. nih.gov

Palladium-Catalyzed C-H Activation and Cross-Coupling in Cyclopropane Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds. nih.govyoutube.com While traditional methods like the Suzuki and Stille couplings are highly effective, they require the pre-functionalization of one of the coupling partners with groups like boronic acids or organotins. researchgate.net A more advanced and atom-economical approach is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.gov

Palladium-catalyzed C-H activation has emerged as a transformative strategy in synthesis. nih.gov This methodology allows for the direct coupling of a C-H bond with an organometallic or organic halide partner, bypassing the need for pre-functionalization. nih.govresearchgate.net This approach can be applied to the synthesis and functionalization of cyclopropane rings.

The general catalytic cycle involves a palladium(II) species that coordinates to the substrate and facilitates the cleavage of a C-H bond to form a cyclopropylpalladium intermediate. nih.govnih.gov This intermediate can then undergo cross-coupling with a suitable partner (e.g., an aryl iodide) followed by reductive elimination to form the C-C coupled product and regenerate the active palladium catalyst. youtube.com The use of specific ligands and additives, such as tetramethylammonium (B1211777) acetate, can be crucial for the efficiency and success of the reaction. researchgate.netnih.govrsc.org This direct C-H functionalization strategy offers a streamlined route to complex cyclopropane derivatives that would be challenging to access through traditional means. nih.gov

| Catalytic Method | Key Feature | Application to Cyclopropane Synthesis | Advantage |

| Chiral Brønsted Acid Catalysis | Employs a chiral catalyst (e.g., phosphoric acid) to induce enantioselectivity. nih.gov | Synthesis of enantiomerically enriched chiral analogues of this compound. | High stereocontrol, access to specific enantiomers. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of a C-H bond, avoiding pre-functionalization. nih.govnih.gov | Direct arylation or alkenylation of the cyclopropane ring. | Increased atom economy, reduced synthetic steps, avoids toxic reagents (e.g., organotins). researchgate.net |

Mechanistic Organic Chemistry and Reactivity of 1 Acetylcyclopropanecarboxylic Acid

Nucleophilic Acyl Substitution Mechanisms of 1-Acetylcyclopropanecarboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into various derivatives, such as esters or acyl chlorides. These derivatives are susceptible to nucleophilic acyl substitution, a fundamental class of reactions in organic chemistry. researchgate.net The general mechanism proceeds through a two-step addition-elimination pathway, involving a tetrahedral intermediate. youtube.comnih.gov

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. researchgate.net

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. researchgate.net

The facility of this reaction is largely dependent on the nature of the leaving group; weaker bases are better leaving groups, enhancing the reaction rate. youtube.com

Acyl transfer reactions are governed by both kinetic and thermodynamic factors. The addition of the nucleophile is typically the rate-determining step. rsc.org Therefore, factors that increase the electrophilicity of the carbonyl carbon will accelerate the reaction. For derivatives of this compound, the reactivity is expected to follow the general trend observed for other carboxylic acid derivatives: acyl chlorides > anhydrides > esters. nih.gov

Thermodynamically, these reactions are treated as equilibria. The position of the equilibrium is dictated by the relative basicity of the nucleophile and the leaving group. The reaction will favor the formation of the species with the weaker conjugate base. researchgate.net For instance, the conversion of an acyl chloride to an ester is highly favorable because the chloride ion is a much weaker base than the alkoxide leaving group of the ester.

While specific kinetic and thermodynamic data for this compound derivatives are not extensively documented in publicly available literature, the principles can be illustrated with data from analogous systems. For example, studies on the hydrolysis of O-cyclopropanecarboxylic acid ester prodrugs show that their stability is influenced by the structure of the parent molecule, with half-lives in aqueous buffer ranging from hours to a day. nih.gov

Table 1: Representative Half-lives for Hydrolysis of Cyclopropanecarboxylic Acid Esters

| Prodrug Ester of | Half-life (pH 7.4 Buffer) |

| Timolol | ~4 hours |

| Alprenolol | ~1 day |

This table is illustrative and based on data for O-cyclopropanecarboxylic acid ester prodrugs of beta-blocking agents to demonstrate the range of reactivity. nih.gov

The reactivity of the acyl group in derivatives of this compound is significantly influenced by electronic effects. The carbonyl carbon is rendered highly electrophilic by the inductive electron withdrawal of the adjacent oxygen and the second carbonyl group (from the acetyl substituent). nih.gov This effect is further modulated by the nature of the leaving group in its derivatives. For instance, an acyl chloride derivative would be highly reactive due to the strong inductive effect of the chlorine atom. rsc.org

The cyclopropane (B1198618) ring itself also exerts a notable electronic influence. Due to the increased s-character of the C-C bonds within the ring, it acts as an electron-withdrawing group, further enhancing the electrophilicity of the acyl carbon.

Stereochemistry can play a crucial role in the reactions of more complex cyclopropane derivatives, particularly those with additional substituents on the ring. However, for nucleophilic acyl substitution at the carboxyl group of this compound derivatives, the reaction center is exocyclic. The primary influence of the ring's stereochemistry would be indirect, potentially affecting the approach of the nucleophile if the molecule adopts a specific conformation, though this effect is generally considered minimal for this type of reaction.

Cyclopropane Ring Reactivity and Transformations

The defining feature of this compound is its three-membered ring. The significant ring strain (approximately 27 kcal/mol for an unsubstituted cyclopropane) makes it susceptible to reactions that lead to ring opening, thereby relieving this strain. orgsyn.org The presence of two electron-withdrawing groups on the same carbon atom, known as geminal activation, further facilitates ring-opening processes.

The opening of the cyclopropane ring can be initiated by various reagents and conditions, with the mechanistic pathway being highly dependent on the nature of the attacking species.

Acid-Catalyzed Ring Opening: In the presence of an acid, the carbonyl oxygen of the acetyl group can be protonated, which can trigger the ring-opening process. The mechanism often exhibits SN1-like character. kyoto-u.ac.jpchemrxiv.org The C-C bond of the cyclopropane ring cleaves to form a carbocationic intermediate. The stability of this carbocation dictates the regioselectivity of the reaction. In the case of this compound, the positive charge would be stabilized by the adjacent carbonyl group. The nucleophile then attacks the carbocation, leading to the ring-opened product. The reaction can be envisioned to proceed through a concerted or stepwise mechanism. researchgate.net

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile can directly attack one of the ring carbons in an SN2-like fashion. orgsyn.org Due to steric hindrance at the substituted carbon, the attack would likely occur at one of the methylene (B1212753) (-CH2-) carbons of the ring. This would lead to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which would then be protonated upon workup. The presence of the electron-withdrawing acetyl and carboxylate groups would stabilize the developing negative charge on the adjacent carbon, facilitating the nucleophilic attack.

Thermal Transformations: Cyclopropanes can undergo thermal rearrangement through the cleavage of a C-C bond to form a diradical intermediate. Studies on the thermal decomposition of methyl cyclopropanecarboxylate, a related compound, have shown that it undergoes isomerization to form various unsaturated esters. researchgate.net The presence of the carboxylate group was found to lower the activation energy for this process by about 35 kJ/mol compared to unsubstituted cyclopropane, indicating that it facilitates the ring opening. researchgate.net It is expected that this compound would undergo similar thermal rearrangements, likely involving decarboxylation at higher temperatures.

Table 2: Arrhenius Parameters for the Thermal Isomerization of Methyl Cyclopropanecarboxylate

| Reaction | log(A/s⁻¹) | Ea (kJ/mol) |

| Total Decomposition | 13.7 ± 1.2 | 236.9 ± 16.8 |

| Isomerization to methyl-3-butenoate | 13.3 ± 1.6 | 243.6 ± 22.5 |

| Isomerization to methyl-2-butenoate | 13.3 ± 1.4 | 233.8 ± 18.6 |

| Isomerization to methyl-2-propenoate | 13.9 ± 0.8 | 251.3 ± 10.7 |

Data from a study on the thermal gas-phase decomposition of methyl cyclopropanecarboxylate. researchgate.net

Photochemical Transformations: The photochemical behavior of this compound is not well-documented. However, related cyclopropane-containing molecules are known to undergo a variety of photochemical reactions. For instance, the photolysis of some cyclic ketones can lead to the formation of cyclopropane derivatives. rsc.org It is plausible that UV irradiation could induce transformations in this compound, potentially involving the carbonyl groups or the cyclopropane ring itself, leading to rearrangements or fragmentation.

Ring-Opening Reactions and their Mechanistic Pathways

Elucidation of Reaction Intermediates and Transition States through Mechanistic Probes

Understanding the precise mechanism of ring-opening reactions for this compound requires the use of various mechanistic probes to identify transient species like reaction intermediates and to characterize the structure and energy of transition states. The intermediates in organic reactions are temporary species that exist in energy minima between transition states on a reaction coordinate diagram. youtube.com

For the nucleophilic ring-opening of this compound, the primary intermediate is expected to be a carbanion (specifically, an enolate) stabilized by the acetyl and carboxyl groups. The existence of such an intermediate can be inferred through trapping experiments. For example, the reaction could be run in the presence of an electrophilic trapping agent that can react with the enolate faster than protonation occurs, leading to a different product and thus confirming the enolate's presence. Intermolecular trapping experiments have been used to probe for zwitterionic intermediates in related cycloaddition reactions of cyclopropanes. marquette.edu

In the case of electrophilic additions, the key intermediate is often a carbocation. youtube.comwordpress.com However, as noted, a full carbocation might be a high-energy species in this specific system. Mechanistic studies could clarify whether the reaction proceeds through a discrete carbocation or via a more concerted mechanism with a transition state that has significant carbocationic character.

Kinetic studies are a powerful tool for elucidating these mechanisms. By monitoring reaction rates under various conditions (e.g., changing nucleophile concentration, solvent polarity, or substituents on the reactants), one can distinguish between different mechanistic pathways. For instance, observing second-order kinetics would be consistent with a bimolecular (SN2-type) ring-opening. researchgate.net A kinetic study of the acid-catalyzed cleavage of related cyclopropane derivatives revealed a change in mechanism from A-SE2 (rate-determining protonation) to A-1 with increasing acid concentration, highlighting the value of such analyses. marquette.edu

The table below outlines several mechanistic probes and their application to studying the reactivity of this compound.

| Mechanistic Probe | Application and Expected Insights |

| Kinetic Studies | Determine the reaction order and rate constants. A second-order rate law would support a bimolecular (SN2) nucleophilic attack. researchgate.net |

| Solvent Effects | Measuring reaction rates in solvents of varying polarity can indicate the degree of charge separation in the transition state. marquette.edu |

| Isotope Effects | A kinetic isotope effect (e.g., using deuterated solvents) can help identify rate-determining proton transfer steps, as seen in acid-catalyzed cleavages. marquette.edu |

| Intermediate Trapping | Using electrophilic traps (e.g., alkyl halides) to capture the predicted enolate intermediate from nucleophilic addition would provide strong evidence for its existence. |

| Computational Chemistry | Methods like Density Functional Theory (DFT) can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their geometries. acs.org |

| Hammett Analysis | By studying the reaction rates of a series of related cyclopropanes with different substituents, a Hammett plot can reveal information about charge development in the transition state. researchgate.net |

Through the systematic application of these experimental and computational techniques, a detailed picture of the reaction intermediates and transition states involved in the chemistry of this compound can be developed.

Advanced Computational and Theoretical Studies of 1 Acetylcyclopropanecarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability and reactivity. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding valuable information about electron distribution and energy levels.

For 1-acetylcyclopropanecarboxylic acid, these calculations can elucidate the electronic influence of the electron-withdrawing acetyl and carboxylic acid groups on the strained cyclopropane (B1198618) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be regions of negative potential (red), making them targets for electrophiles and hydrogen bond donors. Conversely, the protons of the carboxyl group and the cyclopropyl (B3062369) ring would exhibit positive potential (blue), indicating sites for nucleophilic attack. These computational insights are crucial for predicting how the molecule will interact with other reagents or biological targets.

Table 1: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.212 Hartree | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.043 Hartree | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.169 Hartree | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| ESP Minimum | -55 kcal/mol | Located on the carbonyl oxygen, predicting a primary site for electrophilic attack or H-bonding. |

| ESP Maximum | +65 kcal/mol | Located on the carboxylic acid proton, predicting the most acidic site and a key interaction point. |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, typically a protein. biorxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or activators.

While this compound does not have a widely established biological target, its structural motifs are present in compounds with known bioactivity. For a hypothetical study, one could select a bacterial enzyme, such as a metallo-beta-lactamase, where carboxylic acids are known to interact with active site metal ions (e.g., zinc). Docking simulations would place the this compound molecule into the enzyme's active site in various conformations and orientations, scoring each pose based on a force field that estimates binding affinity.

The results would predict whether the molecule could bind effectively and identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, or hydrophobic contacts. biorxiv.orgresearchgate.net For instance, the carboxylic acid moiety could chelate the active site zinc ion, while the acetyl group might form a hydrogen bond with a nearby amino acid residue like asparagine or glutamine. Such simulations guide the design of analogues with improved binding affinity.

Table 2: Hypothetical Docking Results of this compound Analogues against a Bacterial Metallo-enzyme

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| This compound | -6.8 | Carboxylate coordinates with Zn2+; Acetyl O forms H-bond with Asn116. |

| 1-Propionylcyclopropanecarboxylic acid | -7.1 | Carboxylate coordinates with Zn2+; Propionyl O forms H-bond with Asn116; additional hydrophobic contact. |

| 1-Acetylcyclobutane-1-carboxylic acid | -6.2 | Carboxylate coordinates with Zn2+; Less optimal fit of the ring in the hydrophobic pocket. |

| 1-Acetylcyclopropanecarboxamide | -5.9 | Amide N-H forms H-bond with Asp120; Acetyl O forms H-bond with Asn116; Lacks strong Zn2+ coordination. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the explicit modeling of intermolecular interactions with solvent and other molecules. nih.govresearchgate.net

For this compound, MD simulations in a solvent box (e.g., water) would reveal its conformational preferences. The rigid cyclopropane ring serves as an anchor, while the C-C bonds connecting the acetyl and carboxyl groups allow for rotational freedom. MD can quantify the torsional energy barriers and the population of different rotamers (rotational isomers) at a given temperature. researchgate.net This is critical because the biologically active conformation may not be the lowest energy state in a vacuum. nih.gov

MD simulations also provide detailed insight into the hydration shell around the molecule. They can calculate the radial distribution functions for water molecules around the polar acetyl and carboxyl groups, quantifying the strength and structure of hydrogen bonding with the solvent. mdpi.com This information is crucial for understanding the molecule's solubility and the energetic cost of desolvation upon binding to a target. researchgate.net

Table 3: Hypothetical Conformational Analysis from a 100 ns MD Simulation

| Dihedral Angle | Conformer Description | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| O=C-C-C(O)=O (~0°) | Syn-periplanar (eclipsed) | 15% | +1.2 |

| O=C-C-C(O)=O (~60°) | Syn-clinal (gauche) | 35% | +0.4 |

| O=C-C-C(O)=O (~120°) | Anti-clinal | 45% | 0.0 (Global Minimum) |

| O=C-C-C(O)=O (~180°) | Anti-periplanar | 5% | +2.0 |

In Silico Screening and Drug Design Approaches for this compound Analogues

Building on the insights from quantum mechanics and initial simulations, in silico screening and design approaches aim to systematically explore chemical space to identify novel analogues with enhanced properties. mdpi.comnih.gov This process typically involves the creation of a large virtual library of compounds based on the this compound scaffold.

The process begins by defining points for chemical modification. For this scaffold, one could vary the acyl group (e.g., replacing acetyl with other groups), modify the cyclopropyl ring (e.g., substitution or ring expansion), or alter the carboxylic acid (e.g., esterification or bioisosteric replacement). A virtual library containing thousands of such analogues can be generated computationally.

This library can then be screened using a hierarchical approach. mdpi.com A first pass might involve filtering based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to remove compounds with poor drug-like characteristics. nih.gov The remaining compounds would undergo high-throughput virtual screening (e.g., molecular docking) against the target of interest. Top-scoring hits from this stage can then be subjected to more rigorous and computationally expensive analyses, such as binding free energy calculations (e.g., MM/PBSA) and extended MD simulations, to refine the predictions before selecting a small number of high-priority candidates for chemical synthesis and experimental testing. nih.govnih.gov

Table 4: A Typical Virtual Screening and Drug Design Workflow

| Step | Method | Purpose |

|---|---|---|

| 1. Scaffold Selection | Chemical Intuition | Define the core structure (this compound). |

| 2. Library Enumeration | Combinatorial Chemistry | Generate a virtual library of 10,000+ analogues by modifying R-groups. |

| 3. Property Filtering | QikProp, SwissADME | Remove compounds with predicted poor ADMET or physicochemical properties. |

| 4. High-Throughput Docking | Glide, AutoDock Vina | Rapidly screen the filtered library against the target protein to identify potential binders. |

| 5. Hit Selection | Scoring Functions | Prioritize the top 5% of compounds based on docking scores and interaction patterns. |

| 6. Refined Analysis | MM/PBSA, MD Simulation | Perform more accurate binding free energy calculations and stability analysis on selected hits. nih.gov |

| 7. Candidate Prioritization | Visual Inspection & Scoring | Select the top 5-10 candidates for synthesis and biological evaluation. |

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

The synthetic accessibility of this compound and its designed analogues can be estimated using scoring algorithms. The SAscore, for example, calculates a value from 1 (very easy to make) to 10 (very difficult to make) based on the analysis of millions of known compounds. nih.gov It penalizes molecular complexity, non-standard ring systems, and stereochemical complexity, while rewarding the presence of fragments common in existing chemical databases. nih.govnih.gov A newly designed analogue with a high SAscore might be deprioritized in favor of a similarly active but more synthetically tractable compound.

Furthermore, machine learning models can now predict the outcome of chemical reactions with considerable accuracy. nih.govfigshare.comnih.gov Given a set of reactants and conditions for a proposed synthetic step toward an analogue, these models—trained on vast databases of published reactions—can predict the major product and even potential side products. mit.edu This allows chemists to evaluate and refine synthetic routes in silico, saving time and resources by avoiding reactions that are predicted to fail or produce low yields.

Table 5: Hypothetical Synthetic Feasibility Metrics for a Designed Analogue

| Metric | Predicted Value | Interpretation |

|---|---|---|

| SAscore nih.gov | 2.85 | Indicates the molecule is relatively easy to synthesize. |

| SCScore nih.gov | 1.90 | Low complexity score, suggesting high feasibility. |

| Retrosynthesis Prediction researchgate.net | 4 plausible steps | The synthesis can be broken down into a short, logical sequence. |

| Key Step Outcome Prediction nih.gov | 85% confidence in major product | High confidence that a crucial step in the synthesis will proceed as desired. |

Pharmacological and Agrochemical Research Applications of 1 Acetylcyclopropanecarboxylic Acid Scaffolds

Medicinal Chemistry Applications and Therapeutic Potential of 1-Acetylcyclopropanecarboxylic Acid Scaffolds

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in medicinal chemistry. Its rigid, strained nature imparts distinct conformational properties to molecules, making it a valuable pharmacophore for modulating biological activity. Among the diverse class of cyclopropane-containing compounds, this compound and its derivatives serve as versatile scaffolds in the development of novel therapeutic agents. Their utility ranges from key intermediates in the synthesis of complex drugs to the core structure of potent enzyme inhibitors.

This compound as a Key Intermediate in Drug Synthesis

The inherent reactivity and defined stereochemistry of the cyclopropane ring make compounds like this compound valuable starting materials and intermediates in organic synthesis. This compound is a recognized building block, accessible through established synthetic routes such as the reaction involving ethyl acetoacetate (B1235776). orgsyn.org Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows for diverse chemical modifications, enabling its incorporation into a wide array of larger, more complex molecules with therapeutic potential.

Chiral cyclopropane rings are considered key pharmacophores in a number of approved drugs and bioactive molecules, including anticancer agents. nih.gov The development of chemoenzymatic strategies to produce structurally diverse cyclopropane scaffolds highlights their value as building blocks for medicinal chemistry. nih.gov While direct synthesis of a specific anticancer drug from this compound is not prominently detailed in the provided research, the general class of cyclopropane carboxylic acid derivatives is integral to drug design. For instance, derivatives of robustic acid, which contains a different core structure but is explored for anticancer properties, undergo acylation to enhance their activity, demonstrating a common strategy in medicinal chemistry. nih.gov Furthermore, cyclopropane derivatives have been investigated as inhibitors of leukotriene C4 synthase, which is implicated in inflammation and cancer cell proliferation, underscoring the therapeutic relevance of this structural class. google.com The accessibility of synthons like this compound makes them foundational to the synthesis of these more complex, biologically active compounds. orgsyn.org

Many natural products with significant biological activity feature a cyclopropane ring. The unique structural and conformational properties of this moiety are often crucial for their function. Derivatives of 1-aminocyclopropanecarboxylic acid (ACC), a closely related structure, have attracted considerable attention from synthetic chemists due to their high physiological activity and role as conformationally rigid analogs of natural amino acids. researchgate.net The development of methods to synthesize variously substituted cyclopropanes is driven by the need for building blocks to construct these natural products and their analogs for drug discovery campaigns. nih.govnih.gov The synthesis of this compound itself is part of a broader effort to create doubly activated cyclopropanes, which are valuable agents in organic synthesis for building more complex molecular architectures. orgsyn.org

Design and Synthesis of Enzyme Inhibitors and Modulators Based on this compound Derivatives

The rigid cyclopropane scaffold is an excellent platform for designing enzyme inhibitors with high specificity and potency. By orienting functional groups in a precise three-dimensional arrangement, these derivatives can mimic transition states or bind tightly to active sites, disrupting catalytic activity.

A significant application of cyclopropane carboxylic acid derivatives is the inhibition of O-Acetylserine Sulfhydrylase (OASS), a pyridoxal-5'-phosphate-dependent enzyme. rsc.org OASS is crucial for the biosynthesis of cysteine in many pathogenic bacteria, making it a promising target for developing novel antibacterial agents and adjuvants to combat antibiotic resistance. nih.govnih.gov

Researchers have designed and synthesized a series of substituted cyclopropane carboxylic acids that act as potent inhibitors of OASS isoforms (OASS-A and OASS-B) from pathogens like Salmonella Typhimurium. nih.govmdpi.com Starting from a hit compound, a medicinal chemistry campaign led to the development of derivatives with nanomolar inhibitory activity. nih.govmdpi.com For example, a derivative known as UPAR415 was identified as a highly potent inhibitor of both OASS-A and OASS-B from S. Typhimurium. mdpi.com Further optimization by adding substituents at the 3' position of the cyclopropane ring led to even more potent inhibitors. mdpi.com

Detailed research findings on the inhibition of S. Typhimurium OASS-A by these derivatives are presented below.

| Compound | Description | Inhibitory Activity (KD in µM) |

| UPAR415 | Parent compound for further optimization. mdpi.com | 0.028 mdpi.com |

| Compound 9e | Phenyl substituted with fluorine and a meta-hydroxy group. nih.govmdpi.com | Low nanomolar range nih.govmdpi.com |

| Compound 9f | Phenyl substituted with fluorine. nih.govmdpi.com | Low nanomolar range nih.govmdpi.com |

These potent inhibitors were subsequently shown to act as effective adjuvants for the antibiotic colistin (B93849) against several Gram-negative pathogens, demonstrating a robust proof-of-principle for targeting OASS to address antimicrobial resistance. nih.govnih.gov

The development of OASS inhibitors has heavily relied on structure-based drug design (SBDD). nih.govmdpi.com This computational approach became feasible with the availability of X-ray crystal structures of target enzymes. nih.govrcsb.org By analyzing the three-dimensional structure of the OASS active site, chemists can rationally design molecules that fit precisely and interact with key residues.

For the OASS inhibitors, an integrated approach combining computational methods with experimental techniques was used. mdpi.com Molecular modeling suggested a possible inhibition mechanism where the cyclopropane ligands block the enzyme's active site. rsc.org Dynamic studies revealed an accessory sub-pocket that could be explored by adding substituents to the cyclopropane scaffold, guiding the synthesis of new and more potent inhibitors. mdpi.com This strategy allowed for the rational design of derivatives with improved activity by introducing heteroaliphatic and heteroaromatic groups that could occupy this newly identified pocket. nih.govmdpi.com This successful application of SBDD illustrates its power in accelerating the discovery of novel enzyme inhibitors based on the this compound scaffold.

Prodrug Development Utilizing this compound Moieties for Enhanced Delivery

The development of prodrugs is a critical strategy to improve the pharmaceutical properties of therapeutic compounds, particularly their oral bioavailability. nih.gov Chemists often attach an ester group to a drug molecule, which can enhance its lifetime in the body before it is hydrolyzed back to its active form. acs.org

Research has shown that esters derived from cyclopropanecarboxylic acid are significantly more stable than other structurally similar esters. acs.org This increased stability is attributed to hyperconjugative stabilization from the cyclopropane ring. This principle was demonstrated in a study where creating a cyclopropane amino acid ester of the antiviral drug acyclovir (B1169) boosted its half-life to over 300 hours at a pH of 6. acs.org The successful use of an L-valine ester in the commercial drug valacyclovir (B1662844) to increase the oral bioavailability of acyclovir by three- to five-fold highlights the potential of this approach. nih.govacs.org The enhanced absorption of valacyclovir is facilitated by carrier-mediated transport in the intestine. nih.gov These findings underscore the potential of using cyclopropanecarboxylic acid moieties to create more stable and effective prodrugs for enhanced delivery. acs.org

Exploration of Broad-Spectrum Biological Activities

The inherent reactivity and structural features of cyclopropane-containing molecules have prompted investigations into their broader biological effects, leading to the discovery of promising antimicrobial and antitumor activities.

The search for new antimicrobial agents is driven by the rise of multidrug-resistant pathogens. jocpr.com Compounds featuring a cyclopropane ring have shown notable efficacy in this area. For instance, a series of synthesized cyclopropane carboxylic acid derivatives demonstrated the ability to act as adjuvants to the antibiotic colistin, showing synergistic or additive effects against various Gram-negative bacteria. mdpi.com

Specific derivatives have shown targeted effects. The fatty acid 2-heptylcyclopropane-1-carboxylic acid was found to inhibit the growth of S. aureus and P. aeruginosa at high concentrations and was effective at dispersing and inhibiting bacterial biofilms. nih.gov Biofilms are notoriously difficult to treat as they can increase the required minimum inhibitory concentration of antibiotics by up to 1,000 times. nih.gov

In the realm of antifungal research, various carboxylic acid amides have been synthesized and tested against phytopathogenic fungi. nih.gov While not all contained a cyclopropane ring, the studies highlight the importance of the carboxylic acid amide structure in fungicidal activity. One study found that certain novel amides exhibited wide-spectrum antifungal activity, with inhibition rates against Botrytis cinerea reaching over 79%. nih.gov Other research into 1,2,4-oxadiazoles, which can be considered bio-isosteres for amides and esters, also revealed significant antifungal activity against various fungal strains. jocpr.com

Table 1: Examples of Antimicrobial Activity in Cyclopropane Carboxylic Acid Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| Cyclopropane Carboxylic Acid Derivatives | Gram-negative bacteria | Synergistic/additive effect with colistin | mdpi.com |

| 2-Heptylcyclopropane-1-carboxylic Acid | Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm inhibition and dispersal | nih.gov |

| Novel Carboxylic Acid Amides | Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, Botrytis cinerea | Good to excellent antifungal activity (up to 79.27% inhibition) | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Fusarium solani | Significant antifungal activity | jocpr.com |

A key metabolic feature of many tumors is their increased reliance on de novo fatty acid synthesis for energy, membrane construction, and the generation of signaling molecules. nih.gov This has made enzymes in this pathway attractive targets for anticancer therapies. One such critical enzyme is Acetyl-CoA carboxylase 1 (ACC1), which catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov

Inhibition of ACC1 has emerged as a promising strategy for anti-tumor therapy. nih.gov For example, blocking ACC1 in intestinal epithelial cells was found to impair tumor formation in colitis-associated colon cancer. nih.gov In models of acute myeloid leukemia (AML), stabilizing ACC1 was shown to abrogate the self-renewal capacity of leukemic stem cells and promote their differentiation. nih.gov While these studies focus on the enzyme ACC1 rather than the direct application of this compound, they highlight the therapeutic potential of targeting related metabolic pathways. Further research into platinum-based drugs with polycarboxylic acid ligands has also indicated a wide spectrum of antitumor activity in various induced and spontaneous cancer models in rodents. nih.gov

Agrochemical Applications and Plant Biological Regulation

The structural similarity of cyclopropane-based molecules to key plant signaling compounds has made them a focus of agrochemical research, particularly for modulating plant growth and development.

The gaseous plant hormone ethylene (B1197577) regulates a vast array of developmental processes, including fruit ripening, senescence, and responses to stress. frontiersin.orgfrontiersin.org The biosynthesis of ethylene is a two-step process. First, the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) converts S-adenosyl-L-methionine (SAM) into ACC. frontiersin.orgnih.gov In the second step, ACC oxidase (ACO) converts ACC into ethylene. frontiersin.orgfrontiersin.org

ACC, a non-proteinogenic amino acid, is the direct precursor to ethylene. frontiersin.orgnih.gov As such, its availability is a critical control point in ethylene production. frontiersin.org Plants tightly regulate their ACC pools through synthesis, transport, and conjugation to other molecules like 1-malonyl-ACC (MACC). frontiersin.org Because of its central role, the application of exogenous ACC has often been used as a proxy for inducing ethylene responses in plants. nih.gov It is recognized as a plant growth regulator (PGR) used for applications like fruit thinning. federalregister.gov The close structural relationship between this compound and ACC suggests that its derivatives could function as modulators of the ethylene biosynthesis pathway, either by mimicking ACC or by interfering with the enzymes that process it.

The final, oxygen-dependent step in ethylene biosynthesis is catalyzed by ACC oxidase (ACO). nih.gov This enzyme, which requires Fe(II) and ascorbate (B8700270) as co-factors, is a key target for controlling ethylene production and, consequently, ethylene-dependent processes like the senescence of petals or the ripening of fruit. nih.govnih.gov

Research has demonstrated that analogs of ACC can act as inhibitors of ACO. nih.gov In a study on carnation petals, 1-aminocyclobutane-1-carboxylate (ACBC) was found to be a potent competitive inhibitor of ACO, exhibiting an affinity for the enzyme approximately five times higher than that of the natural substrate, ACC. nih.gov Unlike ACC, which can cause time-dependent inactivation of the enzyme, ACBC did not. nih.gov This inhibition of ACO activity by an ACC analog effectively delayed the onset of senescence in cut carnation flowers. nih.gov Other studies have shown that 2-oxoacids can also inhibit ACO non-competitively with respect to ACC. ox.ac.uk These findings establish a clear mechanism whereby cyclopropane-based molecules, such as derivatives of this compound, can act as plant growth regulators by directly inhibiting the activity of ACC oxidase, thereby reducing ethylene production.

Table 2: Regulation of Ethylene Biosynthesis via ACC and its Analogs

| Compound/Factor | Enzyme Target | Mechanism of Action | Biological Outcome | Reference(s) |

| 1-Aminocyclopropane-1-carboxylate (ACC) | ACC Oxidase (ACO) | Natural substrate | Production of ethylene, leading to ripening, senescence | frontiersin.orgfrontiersin.org |

| 1-Aminocyclobutane-1-carboxylate (ACBC) | ACC Oxidase (ACO) | Competitive inhibitor | Blocks ethylene production, delays senescence | nih.gov |

| 2-Oxoacids | ACC Oxidase (ACO) | Non-competitive inhibitor | Reduces enzyme efficiency | ox.ac.uk |

| Modified Atmosphere Storage | ACC Oxidase (ACO) | Inactivation of enzyme | Extended storage life of fruit | atlantis-press.com |

Role as Plant Growth Regulators and Ethylene Biosynthesis Modulators

Influence on Plant Development, Fruit Ripening, and Senescence Processes

The non-proteinogenic amino acid, 1-Aminocyclopropane-1-carboxylic acid (ACC), is a central molecule in plant biology, primarily serving as the direct precursor to ethylene, a key gaseous hormone. oup.comfrontiersin.org The synthesis of ethylene is a tightly regulated process that profoundly influences nearly every stage of a plant's life, including development, fruit ripening, and senescence. oup.comfrontiersin.orgnih.gov

The biosynthesis of ethylene begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS). oup.comfrontiersin.org This step is generally considered the rate-limiting stage in ethylene production. oup.commdpi.com Subsequently, the enzyme ACC oxidase (ACO) catalyzes the oxidation of ACC to form ethylene. oup.comfrontiersin.org The expression and activity of both ACS and ACO are controlled by a complex network of developmental cues and environmental stimuli, allowing for precise regulation of ethylene levels. oup.com

During the life cycle of climacteric fruits—those that continue to ripen after being harvested, such as bananas, avocados, and tomatoes—a dramatic increase in respiration and ethylene production occurs. This "climacteric burst" is directly linked to a surge in the synthesis of ACC. mdpi.comwikipedia.org Research has shown a strong correlation between ACC content and the rate of ethylene production during the ripening of these fruits. For instance, in preclimacteric fruits, ACC levels are typically very low. As ripening initiates, ACC levels rise significantly, driving the ethylene burst that coordinates the changes in color, texture, and aroma associated with ripeness. researchgate.net However, in some cases, such as during the post-climacteric ripening of tomatoes, the activity of ACO, rather than the availability of ACC, can become the rate-limiting factor. frontiersin.orgnih.govnih.gov

Senescence, the final stage of development leading to the death of plant organs or the entire plant, is also heavily influenced by ACC-driven ethylene production. Processes like leaf yellowing and flower fading are actively promoted by ethylene. oup.com The regulation of ACC levels, through both its synthesis and its conjugation to other molecules like 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), is therefore a critical mechanism for controlling the timing of these key developmental events. frontiersin.org

Table 1: ACC Content During Fruit Ripening This table illustrates the correlation between the stage of ripeness and the concentration of 1-Aminocyclopropane-1-carboxylic acid (ACC) in various climacteric fruits. Data is compiled from published research findings. researchgate.net

| Fruit | Ripening Stage | ACC Content (nmol/g) | Ethylene Production Rate |

| Avocado | Preclimacteric | < 0.1 | Low |

| Late Climacteric Rise | ~45 | High | |

| Overripe | > 100 | Low | |

| Banana | Preclimacteric (Color Index 1) | < 0.1 | Low |

| Climacteric Peak (Color Index 4-5) | ~5 | High | |

| Overripe (Color Index 8) | ~5 | Low | |

| Tomato | Mature Green | ~0.1 | Low |

| Turning/Pink | 1 - 10 | High | |

| Overripe | > 10 | Low |

Development of Novel Pesticides and Herbicides Incorporating Cyclopropanecarboxylic Acid Structures

While 1-Aminocyclopropane-1-carboxylic acid (ACC) itself is primarily studied for its role as a plant hormone precursor, the foundational cyclopropane carboxylic acid scaffold has been successfully utilized in the development of certain classes of pesticides. There is no significant body of research indicating that ACC or the specific compound this compound are used as templates for modern pesticides. Instead, the agrochemical industry has explored other derivatives.

A prominent example is the class of synthetic pyrethroid insecticides. These compounds are esters of a substituted cyclopropanecarboxylic acid, namely chrysanthemic acid or its analogs. nih.gov Pyrethroids are valued for their high efficacy at low application rates and their selective toxicity, which makes them safer for mammals than many older classes of insecticides. researchgate.net The development strategy for these and other modern pesticides focuses on creating molecules that are potent, environmentally non-persistent, and have novel modes of action to combat the growing issue of pest resistance. nih.govresearchgate.net

The search for novel herbicides has also led to compounds with unique modes of action. Recently, herbicides such as cyclopyrimorate (B1669518) have been introduced, representing the first new herbicide mode of action in nearly three decades. nih.gov This highlights the ongoing innovation in agrochemical research, although it does not directly involve ACC or its acetylated form. The primary role of ACC in an agricultural context remains in the modulation of plant physiology rather than as a direct pesticidal agent.

Enhancement of Crop Resistance to Biotic and Abiotic Stressors

1-Aminocyclopropane-1-carboxylic acid (ACC) is a central molecule in the plant's response to a wide range of environmental challenges, including both biotic (pathogen attacks) and abiotic (drought, salinity, waterlogging) stressors. frontiersin.orgnih.gov When plants encounter stress, one of the rapid responses is an increase in the production of ethylene, which is driven by a surge in ACC synthesis. researchgate.net While this stress-induced ethylene can trigger defensive responses, excessive or prolonged ethylene levels can be detrimental, leading to growth inhibition, premature senescence, and yield loss. nih.gov

A key mechanism for enhancing crop resilience involves modulating the levels of ACC. A fascinating strategy that has emerged from this understanding involves the use of beneficial soil microorganisms, known as Plant Growth-Promoting Rhizobacteria (PGPR) and fungi, that produce an enzyme called ACC deaminase. nih.govresearchgate.netscinito.ai This enzyme takes up ACC exuded from plant roots and breaks it down into ammonia (B1221849) and α-ketobutyrate, thereby preventing its conversion into ethylene within the plant. frontiersin.org

By lowering the peak of stress-induced ethylene, these microbes help plants tolerate adverse conditions. For example, research has demonstrated that inoculating plants with ACC deaminase-producing bacteria can significantly improve tolerance to drought, high salinity, and waterlogging across various crops, including wheat and maize. nih.govfrontiersin.orgresearchgate.net A computational study on maize indicated that ACC itself can strengthen the plant's resistance to pathogenic assaults and drought stress, suggesting a dual role for the molecule. nih.gov Furthermore, some pathogenic fungi have been found to produce ACC deaminase to manipulate the host plant's defense responses. nih.gov This interplay highlights the critical role of ACC metabolism in the complex interactions between plants and their microbial environment.

Table 2: Examples of ACC Deaminase-Producing Microbes Enhancing Crop Stress Tolerance This table summarizes findings from various studies on microorganisms that produce ACC deaminase and their beneficial effects on different crops under stress.

| Microorganism | Crop | Stress Type | Observed Benefit |

| Pseudomonas fluorescens TDK1 | Groundnut | Salinity | Increased overall yield compared to controls. researchgate.net |

| Trichoderma longibrachiatum T6 | Wheat | Salinity (NaCl) | Enhanced seedling tolerance and growth. researchgate.net |

| Trichoderma asperellum MAP1 | Wheat | Waterlogging | Promoted yield and reversed negative growth effects. frontiersin.org |

| Variovorax paradoxus | Pea | General | Increased growth and yield by degrading ACC. wikipedia.org |

| Various PGPR | Multiple | Drought, Salinity | Alleviation of stress-induced growth inhibition. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Green Synthetic Methodologies for 1-Acetylcyclopropanecarboxylic Acid and its Analogues

The synthesis of cyclopropane-containing molecules, including this compound and its analogues, is a focal point of modern organic chemistry. Researchers are actively pursuing more efficient, scalable, and environmentally benign synthetic routes.

Key Research Directions:

Catalytic Cyclopropanation: Rhodium-catalyzed cyclopropanation reactions have proven effective for creating complex fluorinated cyclopropanes. researchgate.net This method offers a pathway to a wide array of polysubstituted fluorinated cyclopropanes with good to excellent yields and diastereoselectivities. researchgate.net

Asymmetric Synthesis: Novel asymmetric synthesis methods are being developed to produce specific stereoisomers of cyclopropane (B1198618) derivatives. One such route, starting from (S)-1,2,4-butanetriol, yields isopropyl (1R,2S)-dehydrocoronamate with high enantiomeric excess. researchgate.net This highlights the progress towards chirally pure cyclopropane compounds.

Multi-component Reactions: Microwave-assisted three-component reactions are emerging as a rapid and efficient method for synthesizing cyclopropyl-substituted α-aminophosphonates. researchgate.net This approach, utilizing cyclopropanecarbaldehydes, benzylamine, and diethyl phosphite, demonstrates the potential for combinatorial synthesis of diverse analogues. researchgate.net

Greener Approaches: Efforts are underway to develop more sustainable synthetic methods. This includes the use of chromatography-free processes, which reduce solvent consumption and waste generation, providing a more practical and scalable access to key cyclopropane intermediates. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas for this compound Derivatives

While the full therapeutic potential of this compound derivatives is still being uncovered, research is expanding to identify new biological targets and explore novel therapeutic applications.

Emerging Therapeutic Areas:

Oncology: Cancer drug discovery is a major focus, with researchers investigating small molecules that exhibit potent anti-cancer efficacy. nih.gov The unique structural features of cyclopropane rings can be exploited to design molecules that interact with novel cancer-specific targets. The development of drugs targeting E3 ligases, which are implicated in cancer through their role in intracellular communication, represents a promising avenue. nih.gov

Targeted Drug Discovery: Advanced approaches are enabling the development of refined drugs with high therapeutic potential. nih.gov Web interfaces like TAIGET, which incorporate docking, target screening, and annotation modules, facilitate the reliable identification of new drug targets. nih.gov

Complex Diseases: The intricate pharmacology of some diseases necessitates multi-targeted drug action. For instance, the anti-arrhythmic drug dronedarone (B1670951) is known to interact with multiple target classes. nih.gov This complexity underscores the potential for cyclopropane derivatives to be designed as multi-target agents for diseases with complex pathologies.

| Drug Target Class | Examples | Relevance to Cyclopropane Derivatives |

| Kinases | VEGFR, PDGFR, c-KIT | Potential for designing specific kinase inhibitors for cancer therapy. nih.gov |

| G-protein coupled receptors | Adrenergic receptors | Exploration of cyclopropane scaffolds to modulate GPCR activity in various diseases. nih.gov |

| Ion Channels | Voltage-gated potassium channels | Design of novel channel modulators for cardiovascular and neurological disorders. nih.gov |

| Ubiquitin E3 Ligases | Not specified | A novel class of targets for cancer therapy where cyclopropane derivatives could play a role. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to this compound research holds immense promise.

Applications of AI and ML:

Accelerated Drug Discovery: AI-driven methodologies can significantly improve the efficiency, accuracy, and speed of drug research and development. researchgate.net These technologies can optimize molecular design, predict drug-target interactions, and streamline clinical trial processes, ultimately saving time and costs. researchgate.netijpsjournal.com

Predictive Modeling: AI can forecast various physicochemical properties of drug candidates, such as solubility and permeability, which are crucial for their pharmacokinetic profiles. ijpsjournal.com ML algorithms, like Random Forests (RF) and Support Vector Machines (SVM), are used to build mathematical models that predict biological activities from chemical structures. nih.gov

De Novo Drug Design: Generative AI models can create novel molecular structures with desired characteristics from scratch. nih.gov This allows for the exploration of a much wider chemical space than traditional methods, potentially leading to the discovery of highly innovative drug candidates based on the this compound scaffold.